REACTION_SMILES
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[C:1]1(=[O:18])[c:2]2[c:3]([cH:14][cH:15][cH:16][cH:17]2)[C:4](=[O:13])[N:5]1[CH:6]1[CH2:7][CH2:8][CH:9]([OH:12])[CH2:10][CH2:11]1.[CH3:30][CH2:31][O:32][CH2:33][CH3:34].[Cl:35][CH2:36][Cl:37].[O:19]=[Cr:20]([Cl:21])([O-:22])=[O:23].[nH+:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[C:1]1(=[O:18])[c:2]2[c:3]([cH:14][cH:15][cH:16][cH:17]2)[C:4](=[O:13])[N:5]1[CH:6]1[CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1C1CCC(O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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O=C1CCC(N2C(=O)c3ccccc3C2=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |